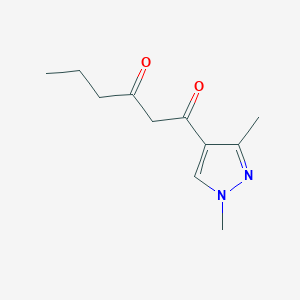

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione is a β-diketone derivative featuring a hexane backbone substituted with a 1,3-dimethylpyrazole moiety. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with lanthanides and transition metals, particularly in applications such as luminescent materials and OLEDs. The hexane chain provides flexibility, while the electron-withdrawing pyrazole group enhances the ligand's ability to stabilize metal centers through chelation. The compound’s structural versatility allows for modifications in fluorination and alkyl chain length, influencing its physicochemical and electronic properties .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)hexane-1,3-dione |

InChI |

InChI=1S/C11H16N2O2/c1-4-5-9(14)6-11(15)10-7-13(3)12-8(10)2/h7H,4-6H2,1-3H3 |

InChI Key |

FCBMIUONZQQYGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CN(N=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-yl ethanone with hexane-1,3-dione. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in an ether solvent . The choice of solvent and base is crucial for achieving high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The pyrazole ring allows for substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1,3-Dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione with structurally related β-diketones, focusing on chain length, fluorination, substituent effects, and applications.

Chain Length Variations

Fluorination Patterns

Substituent Effects on Pyrazole Ring

Functional Group Modifications

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- CAS Number : 27006-76-4

- Molecular Weight : 198.24 g/mol

Synthesis

The synthesis of this compound involves the reaction of 1,3-dimethylpyrazole with hexane-1,3-dione under specific conditions. The method typically includes the use of solvents like DMF or ethanol and may require a catalyst to enhance yield.

Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines using the MTT assay to determine cell viability post-treatment.

Case Study Findings :

- In a study involving A549 human lung adenocarcinoma cells, treatment with the compound at a concentration of 100 µM for 24 hours resulted in a significant reduction in cell viability compared to untreated controls.

- The compound exhibited an IC50 value comparable to standard chemotherapeutics such as cisplatin, indicating potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | >64 | No activity |

| Escherichia coli | >64 | No activity |

| Staphylococcus aureus | >64 | No activity |

| Pseudomonas aeruginosa | >64 | No activity |

The results indicated that this compound did not exhibit significant antimicrobial activity against the tested Gram-negative bacteria.

The proposed mechanism for the anticancer activity of this compound involves induction of apoptosis in cancer cells through mitochondrial pathways. It is believed that the pyrazole ring contributes to its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.